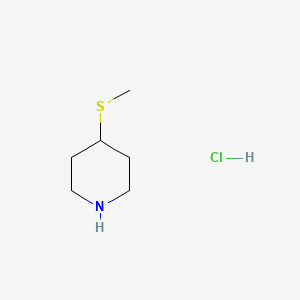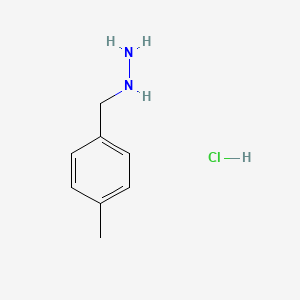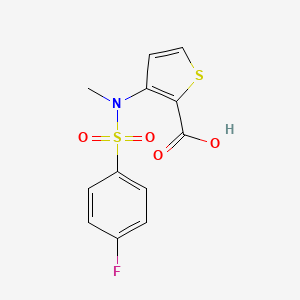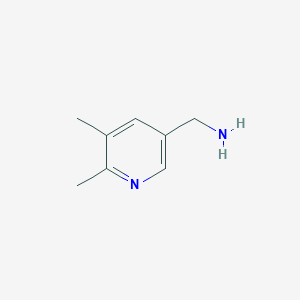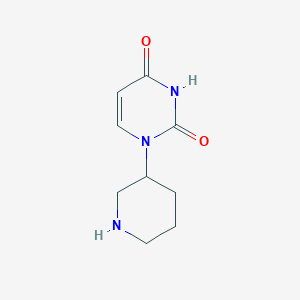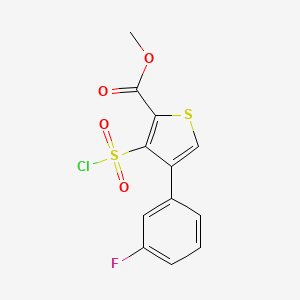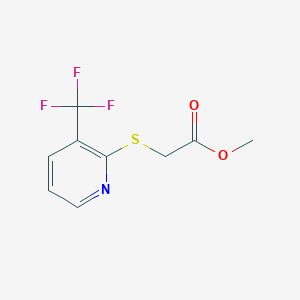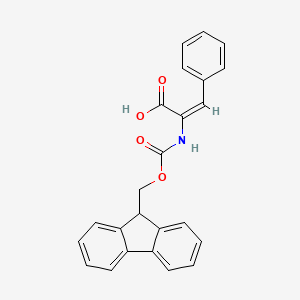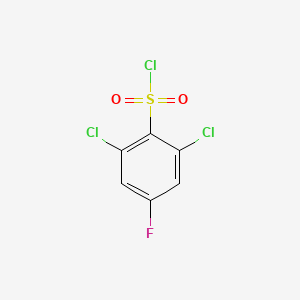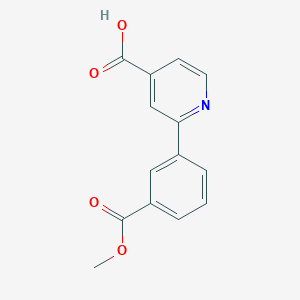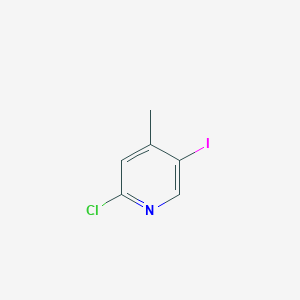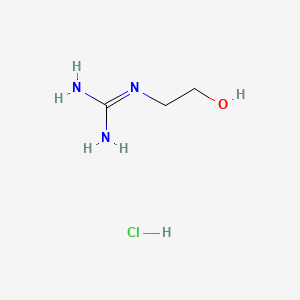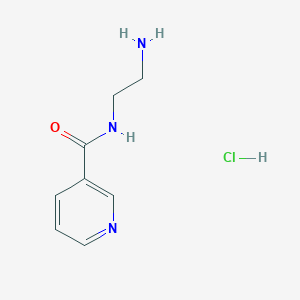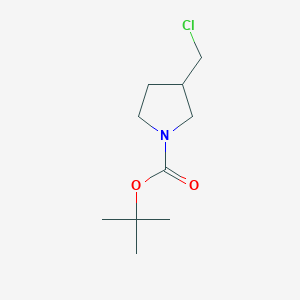
Methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate” is a complex organic compound. It contains a benzodioxole group (a benzene ring fused to a dioxole ring), a boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), and a methyl ester group. The presence of these functional groups suggests that this compound might be used in organic synthesis, particularly in cross-coupling reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxole ring, the introduction of the boronate ester group, and the formation of the methyl ester. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzodioxole ring, the boronate ester group, and the methyl ester group. The presence of the difluoro group on the benzodioxole ring would likely influence the electronic properties of the molecule.Chemical Reactions Analysis
The boronate ester group is often used in Suzuki-Miyaura cross-coupling reactions, which are powerful tools in organic synthesis for forming carbon-carbon bonds. The methyl ester group could potentially be hydrolyzed to form a carboxylic acid, or reduced to form an alcohol.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the boronate ester group might make the compound susceptible to hydrolysis under certain conditions.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Boric Acid Ester Intermediates
The compound is utilized in the synthesis of boric acid ester intermediates with benzene rings. These intermediates are obtained through multi-step substitution reactions, with their structures confirmed by spectroscopic methods such as FTIR, NMR, and mass spectrometry. Single crystals are analyzed using X-ray diffraction, providing insights into crystallographic and conformational characteristics. The molecular structures of these intermediates have been optimized and analyzed using density functional theory (DFT), demonstrating consistency with experimental data. The molecular electrostatic potential and frontier molecular orbitals have also been investigated, revealing physicochemical properties of the compounds (Huang et al., 2021).
Carbon-11 Labeled Compounds
In the field of medicinal chemistry, specifically for imaging in Alzheimer's disease, carbon-11-labeled CK1 inhibitors have been synthesized from derivatives of 2,2-difluoro-1,3-benzodioxole. These radiotracers demonstrate high radiochemical yield and purity, showcasing the potential of such derivatives in the development of diagnostic tools for neurodegenerative diseases (Gao et al., 2018).
Advanced Material Synthesis
Conjugated Polymers
The compound has been incorporated into the synthesis of conjugated polymers for potential use in optoelectronic applications. These polymers, synthesized through palladium-catalyzed Suzuki coupling methods, exhibit significant luminescent properties, highlighting their utility in the development of new materials for electronic devices (Zhu et al., 2007).
Protein Detection and Quantification
A novel approach for protein detection and quantification utilizing the aggregation-induced fluorescence change of anionic water-soluble conjugated polymers, synthesized using the subject compound, has been developed. This method leverages the unique properties of the polymers for sensitive and selective protein sensing, demonstrating the compound's role in the advancement of biochemical analysis technologies (Yu et al., 2008).
Safety And Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with appropriate safety precautions.
Zukünftige Richtungen
The future directions for research on this compound would likely involve further exploration of its reactivity and potential applications in organic synthesis. It might also be of interest to study its physical and chemical properties in more detail.
Eigenschaften
CAS-Nummer |
1150271-58-1 |
|---|---|
Produktname |
Methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate |
Molekularformel |
C15H17BF2O6 |
Molekulargewicht |
342.1 g/mol |
IUPAC-Name |
methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C15H17BF2O6/c1-13(2)14(3,4)24-16(23-13)9-6-8(12(19)20-5)7-10-11(9)22-15(17,18)21-10/h6-7H,1-5H3 |
InChI-Schlüssel |
BHBFUACLZRMTSO-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC(O3)(F)F)C(=O)OC |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC(O3)(F)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



